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Cinnamyl formate - 104-65-4

Cinnamyl formate

Catalog Number: EVT-463817
CAS Number: 104-65-4
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinnamyl formate is a compound that has garnered attention in scientific research due to its potential applications in various fields, including medicine and agriculture. While the provided data does not directly discuss cinnamyl formate, it does provide insights into the biological activities of structurally related compounds, such as cinnamaldehyde and cinnamycin, which may share similar properties and mechanisms of action. These compounds are derived from natural sources and have been studied for their effects on cellular processes, particularly their ability to induce apoptosis in cancer cells and interact with cellular membranes.

Applications in Various Fields

Medicinal Applications
The ability of cinnamaldehyde to induce apoptosis in cancer cells suggests its potential as an anticancer agent. The studies on cinnamaldehyde's effects on leukemia1, lung cancer2, and liver cancer cells4 provide a foundation for further research into its therapeutic applications. Additionally, cinnamyl derivatives have been investigated for their cytokine-regulatory activity and therapeutic efficacy in endotoxin shock, with compounds like 7-amino-4-methylcoumarin (AMC) showing promise in suppressing pro-inflammatory cytokine production7.

Agricultural and Biochemical Applications
In agriculture, the downregulation of cinnamyl-alcohol dehydrogenase (CAD) in switchgrass, a process related to lignin synthesis, has been shown to enhance glucose release after cellulase treatment, which is beneficial for biofuel production9. The inhibitory mechanism of β-galactosidase by cinnamaldehyde, alone and in combination with other compounds like carvacrol and thymol, has been studied, providing insights into the potential use of these compounds as antimicrobial agents8.

Cinnamaldehyde

Compound Description: Cinnamaldehyde is an organic compound that serves as the primary constituent of cinnamon oil, imparting the characteristic cinnamon flavor and odor. It is an α,β-unsaturated aldehyde, featuring a benzene ring connected to an unsaturated aldehyde group via a propenyl chain. Cinnamaldehyde commonly serves as a starting material in the synthesis of other valuable compounds, including cinnamyl alcohol and cinnamyl formate. [, , , ]

Relevance: Cinnamaldehyde is structurally similar to cinnamyl formate, with the key difference being the replacement of the aldehyde group (-CHO) in cinnamaldehyde with a formate ester group (-OCHO) in cinnamyl formate. This makes them part of the same chemical class with a shared phenylpropenyl backbone. [, , , ]

Cinnamyl Alcohol

Compound Description: Cinnamyl alcohol, also known as phenyl-2-propen-1-ol, is an organic compound naturally found in cinnamon bark and other plant species. It possesses a sweet, balsamic odor often used in the fragrance industry. Chemically, it is categorized as an unsaturated alcohol. [, , , ]

Relevance: Cinnamyl alcohol is closely related to cinnamyl formate. They share the same phenylpropenyl core structure, differing only in the functional group attached to the terminal carbon of the propenyl chain. While cinnamyl alcohol has a hydroxyl group (-OH) at this position, cinnamyl formate has a formate ester group (-OCHO). [, , , ]

Hydrocinnamaldehyde

Compound Description: Hydrocinnamaldehyde, or 3-phenylpropanal, is an organic compound used as a fragrance ingredient due to its sweet, floral odor. It is classified as a saturated aldehyde. []

Relevance: Hydrocinnamaldehyde is related to cinnamyl formate through the hydrogenation of the double bond present in the propenyl chain of cinnamyl formate. This results in a saturated propyl chain connected to the benzene ring in hydrocinnamaldehyde, distinguishing it from the unsaturated propenyl chain in cinnamyl formate. Despite this difference, they belong to the same chemical class with a shared phenylpropyl backbone. []

Isoamyl Formate

Compound Description: Isoamyl formate, also known as isopentyl formate, is an ester commonly used as a flavoring agent due to its fruity, plum-like aroma. It is naturally found in various fruits, including bananas and pears. []

Relevance: Isoamyl formate shares the same formate ester functional group (-OCHO) as cinnamyl formate. The structural difference lies in the alcohol component of the ester. In isoamyl formate, it is an isoamyl group, while in cinnamyl formate, it is a cinnamyl group. This makes them structurally related as esters of formic acid. []

n-Hexyl Formate

Compound Description: n-Hexyl formate is an ester known for its fruity and herbaceous odor, making it useful in the flavor and fragrance industries. It occurs naturally in various fruits and plants. []

Relevance: n-Hexyl formate, similar to cinnamyl formate, is an ester of formic acid, sharing the characteristic -OCHO group. The distinction lies in the alcohol component, which is an n-hexyl group in n-hexyl formate, compared to a cinnamyl group in cinnamyl formate. This categorizes them together as formate esters. []

Geranyl Formate

Compound Description: Geranyl formate is an ester known for its fruity and rosy aroma, commonly used in flavor and fragrance compositions. It is naturally found in various plants and essential oils. []

Relevance: Geranyl formate, like cinnamyl formate, is a formate ester, sharing the -OCHO group. They differ in the alcohol component, which is a geranyl group in geranyl formate, compared to a cinnamyl group in cinnamyl formate. This makes them structurally related as esters of formic acid. []

2-Phenethyl Formate

Compound Description: 2-Phenethyl formate, an ester found in various fruits and flowers, contributes to their pleasant floral and fruity aromas. It finds applications in the fragrance and flavor industries. []

Benzyl Formate

Compound Description: Benzyl formate is an ester known for its pleasant, sweet, balsamic aroma. It is naturally present in various flowers and fruits, contributing to their fragrance. []

Relevance: Benzyl formate and cinnamyl formate share the common formate ester group (-OCHO), making them structurally related. The alcohol component distinguishes them: a benzyl group in benzyl formate and a cinnamyl group in cinnamyl formate. This places them in the same chemical class of formate esters. []

Methyl Formate

Compound Description: Methyl formate, the simplest formate ester, finds use as a fumigant, larvicide, and in the production of other chemicals like formamide. It possesses a low toxicity profile compared to other formates. []

Relevance: Methyl formate, along with cinnamyl formate, belongs to the formate ester family, both sharing the -OCHO functional group. The distinction lies in the alcohol component: a simple methyl group in methyl formate, unlike the more complex cinnamyl group in cinnamyl formate. This categorizes them together based on the presence of the formate ester moiety. []

Source and Classification

Cinnamyl formate can be derived from natural sources such as cinnamon oil, but it is primarily synthesized through chemical processes. It falls under the category of esters, which are organic compounds formed by the reaction of an alcohol and an acid. The compound has a CAS number of 104-65-4 and is listed under EINECS 203-223-3.

Synthesis Analysis

Methods of Synthesis

Cinnamyl formate can be synthesized using several methods, each with varying efficiency and yield:

Technical Details

The direct esterification method typically requires heating the reactants under reflux conditions to ensure complete reaction. The choice of catalyst significantly influences the yield; thus, optimizing reaction parameters such as temperature, time, and catalyst concentration is crucial for improving outcomes.

Molecular Structure Analysis

Structure

Cinnamyl formate has a distinct structure characterized by a cinnamyl group (a phenylpropene structure) linked to a formate group. Its structural formula can be represented as follows:

Cinnamyl Formate C6H5CH=CHOC O H\text{Cinnamyl Formate }\text{C}_{6}\text{H}_{5}-\text{CH}=\text{CH}-\text{O}-\text{C O H}

Data

  • Molecular Formula: C10H10O2C_{10}H_{10}O_{2}
  • Molar Mass: 162.19 g/mol
  • Density: 1.08 g/mL at 25 °C
  • Boiling Point: 250-254 °C
  • Flash Point: >230 °F
  • Refractive Index: 1.553 at 20 °C

These properties indicate that cinnamyl formate is a colorless to light yellow liquid with a characteristic cinnamon flavor .

Chemical Reactions Analysis

Reactions

Cinnamyl formate participates in various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, cinnamyl formate can hydrolyze back into cinnamyl alcohol and formic acid.
  2. Transesterification: Cinnamyl formate can react with other alcohols to produce different esters, which can be useful in flavoring applications.
  3. Enzymatic Reactions: The compound can also undergo enzymatic transformations that modify its structure or produce derivatives with enhanced properties .

Technical Details

The kinetics of these reactions depend on factors such as temperature, concentration of reactants, and the presence of catalysts or enzymes. For instance, enzymatic reactions may follow specific kinetic models that describe substrate interactions and product formation rates.

Mechanism of Action

Process

The mechanism for synthesizing cinnamyl formate via direct esterification involves nucleophilic attack by the hydroxyl group of cinnamyl alcohol on the carbonyl carbon of formic acid, leading to the formation of the ester bond while releasing water as a byproduct.

In enzymatic synthesis using lipases, the enzyme facilitates this reaction under mild conditions by stabilizing transition states and lowering activation energy barriers. This results in higher yields compared to traditional methods .

Data

Kinetic studies have shown that enzymatic reactions often exhibit saturation kinetics where increased substrate concentrations lead to diminishing returns on reaction rates due to enzyme saturation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless or light yellow liquid.
  • Odor: Characteristic cinnamon scent.
  • Taste: Bitter.

Chemical Properties

  • Solubility: Miscible in ethanol, ether, chloroform, and most non-volatile oils; almost insoluble in water.
  • Stability: Stable under inert conditions but may degrade upon exposure to moisture or high temperatures.

Toxicity studies indicate that cinnamyl formate has a relatively high oral LD50 value (2900 mg/kg in rats), suggesting low acute toxicity when used appropriately .

Applications

Cinnamyl formate finds extensive applications across various industries:

  1. Flavoring Agent: Used in food products to impart flavors reminiscent of strawberries, raspberries, peaches, bananas, and spices.
  2. Fragrance Industry: Employed in perfumes for its pleasant aroma.
  3. Pharmaceuticals: Serves as an intermediate in synthesizing medicinal compounds.

Due to its versatile properties and applications, cinnamyl formate continues to be an important compound in both industrial and laboratory settings .

Properties

CAS Number

104-65-4

Product Name

Cinnamyl formate

IUPAC Name

3-phenylprop-2-enyl formate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2

InChI Key

LBHJXKYRYCUGPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CCOC=O

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

cinnamyl formate

Canonical SMILES

C1=CC=C(C=C1)C=CCOC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC=O

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